REACTION_CXSMILES
|
[CH2:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.ON1[C:11](=[O:12])[C:10]2=[CH:13][CH:14]=[CH:15]C=C2C1=O.[O:18]=[O:19]>O>[C:11]1(=[O:12])[CH2:10][CH2:13][CH2:14][CH2:15]1.[CH:11]1([OH:12])[CH2:10][CH2:13][CH2:14][CH2:15]1.[CH:1]1([O:18][OH:19])[CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C1CCCC1
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
8.2 mmol
|
Type
|
reactant
|
Smiles
|
C1CCCC1
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
the mixture therein was stirred at 150° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
these formed a slurry at room temperature (25° C.))
|
Type
|
CUSTOM
|
Details
|
The autoclave was hermetically sealed
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.5 mmol |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.2 mmol |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)OO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.2 mmol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.ON1[C:11](=[O:12])[C:10]2=[CH:13][CH:14]=[CH:15]C=C2C1=O.[O:18]=[O:19]>O>[C:11]1(=[O:12])[CH2:10][CH2:13][CH2:14][CH2:15]1.[CH:11]1([OH:12])[CH2:10][CH2:13][CH2:14][CH2:15]1.[CH:1]1([O:18][OH:19])[CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C1CCCC1
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
8.2 mmol
|
Type
|
reactant
|
Smiles
|
C1CCCC1
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
the mixture therein was stirred at 150° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
these formed a slurry at room temperature (25° C.))
|
Type
|
CUSTOM
|
Details
|
The autoclave was hermetically sealed
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.5 mmol |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.2 mmol |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)OO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.2 mmol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |